4-(1,3-Benzothiazol-2-yl)butan-2-one

Description

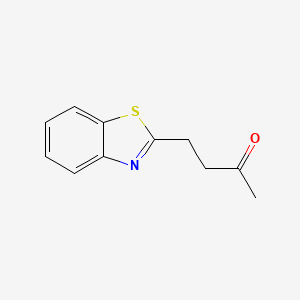

4-(1,3-Benzothiazol-2-yl)butan-2-one is a ketone derivative featuring a benzothiazole moiety fused to a butan-2-one backbone. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring (a five-membered ring with nitrogen and sulfur atoms). This structural motif confers unique electronic and steric properties, making benzothiazole derivatives valuable in medicinal chemistry, materials science, and agrochemical research .

Properties

CAS No. |

63544-57-0 |

|---|---|

Molecular Formula |

C11H11NOS |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

4-(1,3-benzothiazol-2-yl)butan-2-one |

InChI |

InChI=1S/C11H11NOS/c1-8(13)6-7-11-12-9-4-2-3-5-10(9)14-11/h2-5H,6-7H2,1H3 |

InChI Key |

UWHDITZVVQPEAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)butan-2-one typically involves the condensation of 2-aminobenzenethiol with butanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the condensation and cyclization steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, halogens

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)butan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.

Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to interact with DNA and proteins makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Replacing the benzothiazole ring with a thiazole (e.g., 4h) or benzothiophene (e.g., 4i) alters molecular weight and polarity, influencing purification conditions. Higher hexane content in eluents (e.g., 2:8 Et₂O-Hexane for 4i) suggests increased hydrophobicity compared to 4h .

- The sulfanyl group in this compound may enhance metal-binding capacity .

- Planarity and Conjugation : X-ray data for benzothiazole-containing pyrazolones (e.g., ) show near-coplanar fused rings (6.1° dihedral angle), enhancing conjugation and stability. Substituents like phenyl groups introduce steric hindrance (62.5° twist in ), affecting molecular packing .

Functional and Application Differences

A. Medicinal Chemistry :

- Benzothiazole derivatives (e.g., ) are explored as anticancer agents due to their ability to interact with biological targets like kinases or DNA. The thiazole ring’s sulfur atom may facilitate hydrogen bonding or hydrophobic interactions .

- In contrast, 4-(4-Hydroxyphenyl)butan-2-one () is regulated in fragrances, with IFRA standards limiting its concentration to 0.1–1.5% in cosmetics due to sensitization risks .

B. Material Science :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.